2-(1-Chloroethyl)-1H-pyrrole
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Overview
Description
2-(1-Chloroethyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a 1-chloroethyl group attached to the second position of the pyrrole ring. Pyrrole derivatives are known for their diverse biological activities and are used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Chloroethyl)-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of pyrrole with 1-chloroethane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and phase transfer agents can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Chloroethyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2-carboxylic acid derivatives.
Reduction Reactions: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution Reactions: Formation of 2-(1-substituted-ethyl)-1H-pyrrole derivatives.
Oxidation Reactions: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction Reactions: Formation of 2-ethyl-1H-pyrrole.
Scientific Research Applications
2-(1-Chloroethyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-1H-pyrrole involves its interaction with various molecular targets and pathways. The chloroethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function. The pyrrole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
2-(1-Bromoethyl)-1H-pyrrole: Similar structure but with a bromoethyl group instead of a chloroethyl group.
2-(1-Iodoethyl)-1H-pyrrole: Contains an iodoethyl group, which is more reactive due to the larger atomic radius of iodine.
2-(1-Methylethyl)-1H-pyrrole: Contains a methylethyl (isopropyl) group, which is bulkier and less reactive than the chloroethyl group.
Uniqueness: 2-(1-Chloroethyl)-1H-pyrrole is unique due to the presence of the chloroethyl group, which imparts specific reactivity and chemical properties. The chloroethyl group is a good leaving group, making the compound suitable for various substitution reactions. Additionally, the compound’s ability to form covalent bonds with biological molecules makes it a valuable tool in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-(1-chloroethyl)-1H-pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN/c1-5(7)6-3-2-4-8-6/h2-5,8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAQLFTWGFGENK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CN1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693744 |
Source
|
Record name | 2-(1-Chloroethyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-09-6 |
Source
|
Record name | 1H-Pyrrole, 2-(1-chloroethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Chloroethyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50693744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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